![molecular formula C16H9Cl2FN4 B2505905 6-Amino-8-chloro-4-((3-chloro-4-fluorophenyl)amino)quinoline-3-carbonitrile CAS No. 915364-18-0](/img/structure/B2505905.png)
6-Amino-8-chloro-4-((3-chloro-4-fluorophenyl)amino)quinoline-3-carbonitrile
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Overview
Description
“6-Amino-8-chloro-4-((3-chloro-4-fluorophenyl)amino)quinoline-3-carbonitrile” is a chemical compound with the molecular formula C16H9Cl2FN4. It has a molecular weight of 347.17 . This compound is a derivative of quinoline, a nitrogen-containing bicyclic compound .
Molecular Structure Analysis
The molecular structure of this compound includes a quinoline core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring. It also contains chloro, fluoro, and amino substituents .Scientific Research Applications
Catalytic Protodeboronation
This compound has been used in the catalytic protodeboronation of pinacol boronic esters . This process is a formal anti-Markovnikov hydromethylation of alkenes, a valuable but previously unknown transformation . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Suzuki–Miyaura Coupling
The compound has been used in Suzuki–Miyaura coupling , a type of cross-coupling reaction, used in organic chemistry to synthesize poly-olefins, styrenes, and substituted biphenyls .
Antimicrobial Potential
Quinoline derivatives, such as this compound, have been evaluated for their in vitro antimicrobial potential against various bacterial strains . This includes V. cholera, B. subtilis, K. pneumoniae, S. aureus, and E. coli .
Synthesis of Biologically and Pharmaceutically Active Compounds
The compound has been used in the synthesis of biologically and pharmaceutically active compounds . The method works well with both electron-donating and electron-withdrawing substituent groups at the ortho-, meta-, and para-positions of the phenyl ring .
Synthesis of Imidazole Containing Compounds
The compound has been used in the synthesis of imidazole containing compounds . Among the different derivatives, compounds 1a and 1b showed good antimicrobial potential .
Synthesis of Indolizidine
The compound has been used in the synthesis of indolizidine . Protodeboronation using the less nucleophilic (3,5-bis(trifluoromethyl)phenyl)lithium for boron ate complex formation in place of PhLi, to prevent aryl addition to the lactam moiety, afforded the indolizidine 12 in good yield and diastereoselectivity .
Safety and Hazards
Future Directions
The future directions for research on this compound and similar quinoline derivatives could involve further investigation into their synthesis processes, exploration of their chemical reactions, and detailed study of their mechanisms of action. There is also a need for more comprehensive safety testing and hazard assessment .
properties
IUPAC Name |
6-amino-8-chloro-4-(3-chloro-4-fluoroanilino)quinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2FN4/c17-12-5-10(1-2-14(12)19)23-15-8(6-20)7-22-16-11(15)3-9(21)4-13(16)18/h1-5,7H,21H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEANZPRIXYDJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=C3C=C(C=C(C3=NC=C2C#N)Cl)N)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-8-chloro-4-((3-chloro-4-fluorophenyl)amino)quinoline-3-carbonitrile |
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